molecular formula C23H28N4O3 B12423653 Defluoro Paliperidone-d4

Defluoro Paliperidone-d4

Cat. No.: B12423653
M. Wt: 412.5 g/mol
InChI Key: UAXLESNKOBLMFG-GPOILFHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Defluoro Paliperidone-d4 is a deuterated analog of Defluoro Paliperidone, a compound derived from Paliperidone by the removal of a fluorine atom. Paliperidone is an atypical antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Paliperidone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Defluoro Paliperidone-d4 involves the deuteration of specific hydrogen atoms in the Paliperidone molecule. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Defluoro Paliperidone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Defluoro Paliperidone-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of Defluoro Paliperidone-d4 is similar to that of Paliperidone. It primarily acts as an antagonist at dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. This dual antagonism helps in reducing the symptoms of schizophrenia and other psychotic disorders. Additionally, it exhibits antagonistic activity at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Defluoro Paliperidone-d4 is unique due to its deuterated nature, which provides stability and allows for detailed pharmacokinetic studies. The absence of a fluorine atom differentiates it from Paliperidone, potentially altering its interaction with biological targets .

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

412.5 g/mol

IUPAC Name

3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3/i10D2,14D2

InChI Key

UAXLESNKOBLMFG-GPOILFHKSA-N

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=CC=CC=C54

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.